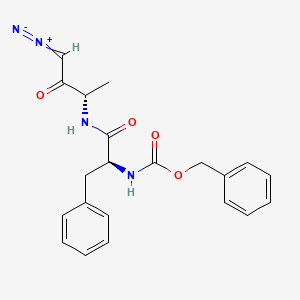
3-Oxosapriparaquinone
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Chemical Analysis and Composition
- 3-Oxosapriparaquinone has been identified as one of the compounds isolated from the roots of Taiwania cryptomerioides, suggesting its natural occurrence and potential biological significance (Chyu, Lin, & Kuo, 2005).
Potential Applications in Biomedical Research
- While specific studies focusing on 3-Oxosapriparaquinone in biomedical research were not identified, there are studies on compounds with similar structural features or in related chemical classes that might suggest potential avenues for research:
- Anticancer Properties : Studies on various quinones and related compounds, like thymoquinone, have shown potential anticancer activities. These compounds act through different mechanisms, such as anti-proliferation, apoptosis induction, and modulation of multiple molecular targets, indicating a broad spectrum of activity that could be relevant for 3-Oxosapriparaquinone (Woo et al., 2012).
- Neuroprotective Effects : Tert-butylhydroquinone (tBHQ), a related compound, has demonstrated neuroprotective effects against brain trauma and ischemic stroke, suggesting that similar compounds like 3-Oxosapriparaquinone might have potential in neuroprotection research (Wang et al., 2014).
- Antioxidant Activity : The structural similarity of 3-Oxosapriparaquinone to other quinones that have shown antioxidant properties implies possible research applications in studying oxidative stress and related disorders (Li, Lee, & Johnson, 2002).
Safety and Hazards
Mecanismo De Acción
Mode of Action
It is known that this compound is a natural rearranged abietane-type diterpene . Diterpenes are known to interact with a variety of biological targets, influencing cellular processes such as inflammation, cell growth, and differentiation. The specific interactions of 3-Oxosapriparaquinone with its targets, and the resulting changes, are areas for future research.
Biochemical Pathways
The compound is synthesized from (+)-dehydroabietic acid, via a series of reactions including hydroboration–oxidation, benzoyl peroxide oxidation, Jones oxidation, and alkaline hydrolysis
Propiedades
IUPAC Name |
4-hydroxy-7-methyl-8-(4-methyl-3-oxopentyl)-3-propan-2-ylnaphthalene-1,2-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O4/c1-10(2)15(21)9-8-13-12(5)6-7-14-17(13)20(24)19(23)16(11(3)4)18(14)22/h6-7,10-11,22H,8-9H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBKFYSFJEKCZAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=C(C(=O)C2=O)C(C)C)O)CCC(=O)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Oxosapriparaquinone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the natural source of 3-Oxosapriparaquinone and what other similar compounds have been isolated from the same source?
A1: 3-Oxosapriparaquinone was originally isolated from the plant Salvia prionitis Hance. [, ] Interestingly, the roots of Taiwania cryptomerioides have also yielded 3-Oxosapriparaquinone, alongside other related diterpenes like 3-oxosaprorthoquinone, 3-oxomicrostegiol, 3-oxoisotaxodione, and taiwaninal. [] This suggests that these plant species may contain similar biosynthetic pathways for producing these structurally-related diterpenes.
Q2: Can you describe a key chemical transformation involved in the synthesis of 3-Oxosapriparaquinone?
A2: One of the synthetic routes to 3-Oxosapriparaquinone involves a fascinating rearrangement reaction. [] Researchers utilized 5, 8, 11, 13-Abietatetraen-3-one and its 12-methoxy derivative, converting them to their respective 3,7-diones. Treatment with sodium borohydride, followed by dehydration with boron trifluoride etherate, induced a rearrangement, yielding 2-isopropyl-6-methyl-5-(4-methyl-3-oxopentyl)naphthalene and its 12-methoxy derivative. This rearrangement reaction highlights the complexity of chemical transformations possible within this class of natural products.
Q3: Has there been research on different synthetic approaches to obtain 3-Oxosapriparaquinone?
A3: Yes, an alternative synthesis of 3-Oxosapriparaquinone utilizes a different starting material and a distinct series of reactions. [] Researchers started with 12-acetoxy-5,10-friedo-4,5-seco-abieta-3,5(10),6,8,11,13-hexaene, derived from (+)-dehydroabietic acid. Through a sequence of hydroboration-oxidation, benzoyl peroxide oxidation, Jones oxidation, and alkaline hydrolysis, they successfully obtained 3-Oxosapriparaquinone. This approach demonstrates the diverse synthetic strategies available to access this natural product.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



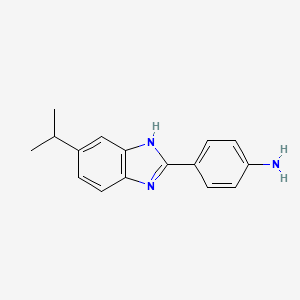
![[5-(3,4-Dimethoxy-phenyl)-4-ethyl-4H-[1,2,4]triazol-3-ylsulfanyl]-acetic acid](/img/structure/B1632647.png)
![(8-Methyl-8-azabicyclo[3.2.1]oct-6-en-3-yl) 3-hydroxy-2-phenylpropanoate](/img/structure/B1632654.png)


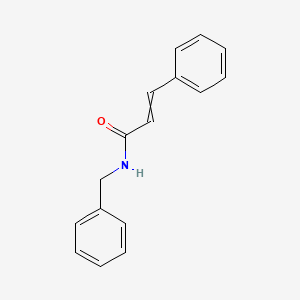
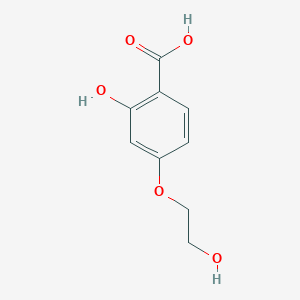
![2-Methyl-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B1632677.png)
![4-Methoxy-3-{[(4-methylphenyl)thio]methyl}benzaldehyde](/img/structure/B1632678.png)
![4,6-Dimethyl-1,2-dihydro-pyrazolo[4,3-c]pyridin-3-one](/img/structure/B1632680.png)
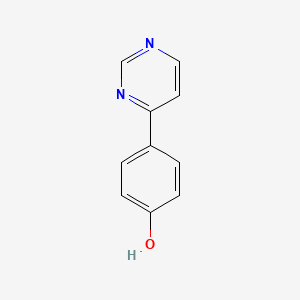
![Diethyl-[2-(3-hydroxypropoxy)ethyl]-methylazanium;methane;chloride](/img/structure/B1632683.png)
